DMT-2'O-Methyl-rC(tac) Phosphoramidite

Oligonucleotide Synthesis Deprotection Kinetics High-Throughput Synthesis

Selecting this specific monomer is critical: the TAC protecting group enables ultra-fast, mild deprotection (15 min at 55°C), essential for preserving sensitive modifications and increasing throughput. Do not substitute with acetyl-protected analogs, as they require harsher conditions that can degrade complex oligos. Ensure vendor purity specifications minimize P(III) impurities to guarantee high coupling efficiency and maximize full-length product yield for cost-effective manufacturing.

Molecular Formula C52H64N5O10P
Molecular Weight 950.1 g/mol
Cat. No. B8092469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMT-2'O-Methyl-rC(tac) Phosphoramidite
Molecular FormulaC52H64N5O10P
Molecular Weight950.1 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=CC(=NC2=O)NC(=O)COC3=CC=C(C=C3)C(C)(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
InChIInChI=1S/C52H64N5O10P/c1-35(2)57(36(3)4)68(65-32-14-30-53)67-47-44(33-64-52(38-15-12-11-13-16-38,39-19-23-41(60-8)24-20-39)40-21-25-42(61-9)26-22-40)66-49(48(47)62-10)56-31-29-45(55-50(56)59)54-46(58)34-63-43-27-17-37(18-28-43)51(5,6)7/h11-13,15-29,31,35-36,44,47-49H,14,32-34H2,1-10H3,(H,54,55,58,59)/t44-,47-,48-,49-,68-/m1/s1
InChIKeyJRJMGDLRRSEUHM-QEGXYSTPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMT-2'O-Methyl-rC(tac) Phosphoramidite for High-Throughput Oligonucleotide Synthesis


DMT-2'O-Methyl-rC(tac) Phosphoramidite (CAS: 179486-26-1) is a specialized ribonucleoside phosphoramidite monomer used in the solid-phase synthesis of 2'-O-methyl-modified RNA oligonucleotides . The compound features a 5'-O-(4,4'-dimethoxytrityl) (DMT) protecting group for controlled chain elongation, a 3'-O-(2-cyanoethyl N,N-diisopropyl) phosphoramidite reactive group, and a distinctive 4-(tert-butylphenoxy)acetyl (tac) protecting group on the cytosine exocyclic amine . This tac protection enables ultra-fast deprotection kinetics under mild basic conditions compared to traditional acetyl (ac) or benzoyl (bz) protected analogs, while the 2'-O-methyl modification confers nuclease resistance to the final oligonucleotide product .

Why Generic 2'-O-Methyl-C Phosphoramidites Cannot Substitute for DMT-2'O-Methyl-rC(tac) Phosphoramidite


While all 2'-O-methyl cytidine phosphoramidites share the same core nucleoside structure, the base-labile protecting group on the cytosine N4-exocyclic amine dictates critical process parameters including deprotection time, side-product formation, and compatibility with sensitive functional groups [1]. Standard benzoyl (bz)-protected 2'-OMe-C amidites require prolonged exposure to concentrated ammonium hydroxide (e.g., 16 hours at 55°C) for complete deprotection, which can lead to oligonucleotide degradation, depurination, and incompatibility with base-labile modifications such as fluorescent dyes or biotin tags [2]. Acetyl (ac)-protected analogs offer faster deprotection but may still generate N4-transamidation byproducts under certain conditions [3]. The tac protecting group was specifically engineered to eliminate these trade-offs, providing quantifiably faster and cleaner deprotection without compromising coupling efficiency, thereby enabling workflows that generic amidites cannot support [4].

DMT-2'O-Methyl-rC(tac) Phosphoramidite: Quantitative Differentiation Evidence


Ultra-Fast Deprotection Kinetics of tac vs. Benzoyl Protecting Groups

The tac protecting group on DMT-2'O-Methyl-rC(tac) enables dramatically faster deprotection compared to the benzoyl (bz) protecting group found on standard 2'-OMe-C amidites. Under identical concentrated ammonium hydroxide conditions at 55°C, the tac group is fully removed in 15 minutes, whereas the benzoyl group requires approximately 16 hours [1]. This represents a >60-fold reduction in deprotection time, eliminating a major bottleneck in high-throughput oligonucleotide synthesis workflows [2].

Oligonucleotide Synthesis Deprotection Kinetics High-Throughput Synthesis

AMA (Ammonium Hydroxide/Methylamine) Deprotection Acceleration

When using accelerated AMA (ammonium hydroxide/methylamine) deprotection conditions at 65°C, DMT-2'O-Methyl-rC(tac) achieves complete deprotection in 10 minutes [1]. In contrast, standard dC(bz) amidites exhibit significantly slower deprotection under identical AMA conditions, with complete removal often requiring extended times that can degrade base-sensitive modifications . The tac-protected monomer is fully compatible with AMA deprotection without modification to standard protocols .

AMA Deprotection Base-Labile Modifications Oligonucleotide Therapeutics

Elimination of N4-Transamidation Side Reactions

During AMA deprotection of acetyl- or benzoyl-protected cytidine amidites, a well-documented side reaction occurs: nucleophilic attack by methylamine on the N4-acyl group leads to transamidation, generating N4-methylcytidine impurities that are difficult to separate from the desired full-length product [1]. The tac protecting group, due to its steric bulk and electronic properties conferred by the tert-butylphenoxy moiety, is resistant to this transamidation pathway, eliminating this impurity source entirely . Vendor specifications for tac-protected amidites explicitly note that 'C-monomer side reactions via transamidation are eliminated' [2].

Side Reaction Suppression Oligonucleotide Purity Modified Nucleotides

High Coupling Efficiency for 2'-O-Methyl RNA Synthesis

Vendor specifications for DMT-2'O-Methyl-rC(tac) phosphoramidite report coupling efficiencies of ≥98% as measured by DMT cation assay following standard 6-minute coupling protocols . This coupling efficiency is comparable to or exceeds that of standard 2'-OMe-C amidites protected with acetyl or benzoyl groups, which are also specified at ≥98% coupling efficiency . The critical differentiation is that the tac-protected monomer achieves this high efficiency while simultaneously providing the faster deprotection and reduced side-reaction benefits documented above, representing an optimized balance of performance characteristics not offered by legacy protecting groups [1].

Coupling Efficiency Solid-Phase Synthesis RNA Therapeutics

Room Temperature Deprotection Compatibility for Sensitive Oligonucleotides

For oligonucleotides containing extremely base-labile modifications where even 55°C ammonium hydroxide is problematic, the tac protecting group on DMT-2'O-Methyl-rC(tac) enables complete deprotection at room temperature in 2 hours using concentrated ammonium hydroxide [1]. In comparison, benzoyl-protected 2'-OMe-C amidites show negligible deprotection at room temperature even after extended incubation, requiring elevated temperatures that risk degradation of sensitive functional groups [2]. This room temperature deprotection capability aligns with 'UltraMild' synthesis protocols designed for fluorescent dye-labeled and other sensitive oligonucleotide constructs .

UltraMild Deprotection Modified Oligonucleotides Fluorescent Probes

DMT-2'O-Methyl-rC(tac) Phosphoramidite: Priority Application Scenarios


High-Throughput Oligonucleotide Synthesis and Library Production

The 15-minute deprotection time at 55°C for DMT-2'O-Methyl-rC(tac) versus 16 hours for benzoyl-protected analogs directly translates to same-day synthesis-to-purification workflows in high-throughput production environments [1]. Core facilities and CROs producing hundreds to thousands of oligonucleotides monthly can eliminate overnight deprotection steps, reducing total turnaround time by up to 24 hours per batch and significantly increasing instrument utilization rates [2].

Synthesis of Fluorescently Labeled and Dye-Conjugated Oligonucleotides

The room temperature deprotection capability (2 hours) of tac-protected 2'-OMe-C amidites preserves the integrity of base-labile fluorescent dyes such as Cy3, Cy5, FAM, and TAMRA that degrade under standard 55°C ammonium hydroxide conditions [1]. Additionally, elimination of N4-transamidation side reactions prevents the formation of dye-adducted impurities that complicate HPLC purification of labeled probes used in qPCR, FISH, and molecular diagnostics [2].

Antisense Oligonucleotide (ASO) and siRNA Therapeutic Development

For therapeutic oligonucleotides containing 2'-O-methyl modifications to confer nuclease resistance, the tac protecting group's compatibility with AMA deprotection (10 minutes at 65°C) accelerates process development and manufacturing scale-up [1]. The maintained ≥98% coupling efficiency ensures acceptable overall yields for longer therapeutic sequences (≥20-mers), while reduced side reactions minimize the purification burden required to meet stringent therapeutic purity specifications (>90% full-length product) [2].

Synthesis of Oligonucleotides Containing Multiple Base-Labile Modifications

In complex oligonucleotide constructs incorporating multiple modified nucleotides (e.g., 2'-fluoro, LNA, or phosphorothioate linkages) alongside fluorescent or biotin labels, the cumulative exposure to harsh deprotection conditions can lead to significant product degradation [1]. The mild, rapid deprotection profile of DMT-2'O-Methyl-rC(tac) minimizes this cumulative damage, making it the preferred cytidine amidite for such multi-modified sequences where each component's stability must be preserved [2].

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